molecular formula C17H11BrN2O4 B11080473 (5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11080473
M. Wt: 387.2 g/mol
InChI Key: XHISZIPNECQNEU-GSPDUGTFSA-N
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Description

(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine trione core, followed by the introduction of the bromophenyl and furan groups through various coupling reactions. Common reagents used in these reactions include bromine, furan, and pyrimidine derivatives, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include furanones, phenyl derivatives, and various substituted pyrimidine triones, depending on the specific reaction pathway.

Scientific Research Applications

(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a bromophenyl group, a furan ring, and a pyrimidine trione core, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C17H11BrN2O4

Molecular Weight

387.2 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H11BrN2O4/c18-11-6-8-12(9-7-11)20-16(22)14(15(21)19-17(20)23)5-1-3-13-4-2-10-24-13/h1-10H,(H,19,21,23)/b3-1+,14-5+

InChI Key

XHISZIPNECQNEU-GSPDUGTFSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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